Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate
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Overview
Description
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is a complex organic compound that features both phosphonate and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can be synthesized through a multi-step process involving the Arbuzov reaction. The Arbuzov reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the synthesis typically involves the following steps:
Reaction of Methyl Chloroacetate with Triethyl Phosphite: Methyl chloroacetate is reacted with triethyl phosphite at elevated temperatures (around 135°C) to form methyl (diethoxyphosphoryl)acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to the presence of both phosphonate and silyl groups. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the silyl group can serve as a protecting group or be replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl diethylphosphonoacetate: This compound is similar in structure but lacks the triethylsilyl group.
Triethyl phosphonoacetate: Another related compound, which is used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds.
Uniqueness
Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is unique due to the presence of both phosphonate and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
918410-70-5 |
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Molecular Formula |
C13H29O6PSi |
Molecular Weight |
340.42 g/mol |
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C13H29O6PSi/c1-7-17-20(15,18-8-2)13(12(14)16-6)19-21(9-3,10-4)11-5/h13H,7-11H2,1-6H3 |
InChI Key |
GOALGYPDXFDZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)O[Si](CC)(CC)CC)OCC |
Origin of Product |
United States |
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